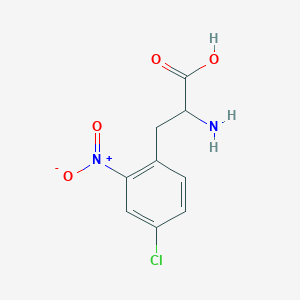

4-Chloro-2-nitro-DL-phenylalanine

Description

Contextualizing 4-Chloro-2-nitro-DL-phenylalanine within Non-Canonical Amino Acid Research

This compound is a specific example of a non-canonical amino acid (ncAA), a class of molecules that has garnered significant interest in chemical biology. nih.gov Non-canonical amino acids are not one of the 20 standard amino acids genetically coded for in proteins, but they can be incorporated into peptide chains through various synthetic and biosynthetic methods. nih.govacs.org The introduction of ncAAs with unique side chains allows for the creation of proteins and peptides with novel functions and properties. nih.gov

The DL-notation in this compound indicates that it is a racemic mixture, containing both the D- and L-enantiomers. While biological systems predominantly utilize L-amino acids, the presence of D-amino acids can confer resistance to proteolytic degradation, a desirable trait for therapeutic peptides. nih.gov The chloro and nitro substitutions on the phenyl ring further distinguish this compound, placing it at the intersection of halogenated and nitrated amino acid analogs, each with its own set of significant applications in biochemical research.

Historical Development and Significance of Halogenated and Nitrated Amino Acid Analogs in Chemical Biology

The intentional modification of amino acids with halogen atoms has become a powerful strategy in peptide and protein science. encyclopedia.pubnih.gov The introduction of halogens, such as chlorine, can influence the physicochemical and structural properties of polypeptides. nih.govencyclopedia.pub This allows for the fine-tuning of molecular characteristics to modulate biological activity and pharmacological profiles. encyclopedia.pubnih.gov For instance, halogenation can affect the conformation of peptides and the folding of proteins. encyclopedia.pub The demand for halogenated amino acids has spurred the development of numerous synthetic strategies to provide these compounds for the rational design of more complex molecules. nih.gov

Similarly, the nitration of amino acids, particularly the introduction of a nitro group onto an aromatic ring as seen in nitrophenylalanine, has proven to be a valuable tool in biochemical studies. The nitro group in L-4-nitrophenylalanine, for example, can serve as a sensitive infrared probe to investigate local protein environments. researchgate.net The symmetric stretching frequency of the nitro group is sensitive to the surrounding solvent and can be used to report on the local environment within a protein. researchgate.net This makes nitrated amino acid analogs powerful tools for studying protein structure and dynamics with site-specific precision. researchgate.net The addition of a nitro group to a tyrosine residue lowers the pKa of its phenolic hydroxyl group and adds a bulky substituent, which can alter protein function and conformation. nih.gov

The development of both halogenated and nitrated amino acid analogs has significantly expanded the toolbox of chemical biologists, enabling detailed investigations into protein function and the design of novel bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-chloro-2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANMRKQAHHCMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Pharmacological Characterization

This investigation highlights a gap in the current scientific knowledge base. The biological effects of 4-Chloro-2-nitro-DL-phenylalanine remain an open area for future research. Until such studies are conducted and published, a comprehensive and scientifically accurate article on this specific compound cannot be generated.

Efficacy Assessment in Cell-Based Bioassays

At present, there is a notable absence of published research specifically detailing the efficacy of this compound in cell-based bioassays. Scientific literature does not currently contain studies that have systematically evaluated this compound's activity across various cell lines or its impact on specific cellular pathways.

While research into related compounds may offer speculative insights, no direct experimental data for this compound is available. For instance, studies on the related compound, 4-Chloro-DL-phenylalanine (PCPA), which lacks the nitro group, have established it as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis. scbt.comsigmaaldrich.comselleckchem.comsigmaaldrich.com This activity, however, cannot be directly extrapolated to this compound without specific experimental validation.

The presence of the nitro group can significantly alter the electronic and steric properties of the molecule, potentially leading to different biological activities. The diverse biological roles of nitro-containing compounds, ranging from antimicrobial to anticancer effects, underscore the necessity for direct empirical investigation of this compound. nih.gov

Future research would benefit from screening this compound across a panel of cancer cell lines to assess potential cytotoxic or cytostatic effects. Furthermore, assays to determine its influence on key cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways would be invaluable.

Table 1: Summary of Hypothetical Cell-Based Bioassays for this compound

| Assay Type | Target Cell Line(s) | Potential Endpoint Measured |

| Cytotoxicity Assay (e.g., MTT, LDH) | Panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) | Cell viability, IC50 value |

| Apoptosis Assay (e.g., Annexin V/PI staining) | Relevant cancer cell lines | Percentage of apoptotic cells |

| Cell Cycle Analysis (e.g., Propidium Iodide staining) | Relevant cancer cell lines | Distribution of cells in G0/G1, S, and G2/M phases |

| Enzyme Inhibition Assay | Isolated tryptophan hydroxylase | Inhibition constant (Ki) |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound have been identified.

Evaluation of Functional Responses in Isolated Biological Systems

Similar to the lack of cell-based assay data, there is no available scientific literature on the functional responses to this compound in isolated biological systems, such as perfused organs or tissue preparations.

Investigations using isolated systems are crucial for understanding the physiological or pharmacological effects of a compound in a more complex biological environment than a cell culture. For example, the effects of 4-Chloro-DL-phenylalanine on serotonin levels have been studied in vivo in animal models, leading to its use as a tool to induce insomnia for research purposes. sigmaaldrich.com

Future studies on this compound could involve isolated tissue preparations, such as aortic rings to assess vasoactive properties, or brain slices to investigate effects on neuronal excitability and neurotransmitter release. Such experiments would provide critical information on its potential physiological effects and mechanisms of action at the tissue and organ level.

Table 2: Proposed Investigations of this compound in Isolated Biological Systems

| Isolated System | Experimental Model | Potential Functional Response Measured |

| Vasculature | Isolated rat aortic rings | Contraction or relaxation in response to the compound |

| Nervous System | Rodent brain slices (e.g., hippocampus, striatum) | Changes in synaptic transmission, neurotransmitter release |

| Smooth Muscle | Isolated guinea pig ileum | Modulation of muscle contractility |

Note: This table presents proposed future research directions, as no current data exists for this compound in these systems.

Pharmacokinetic and Pharmacodynamic Profiling

Tissue Distribution and Biodistribution Patterns in Biological SystemsNo in vivo or in vitro studies describing the distribution of 4-Chloro-2-nitro-DL-phenylalanine in various tissues or whole biological systems were found.

Until specific research on the pharmacokinetic and pharmacodynamic properties of this compound is published, a scientifically rigorous article meeting the requirements of the prompt cannot be constructed.

Advanced Analytical Methodologies for 4 Chloro 2 Nitro Dl Phenylalanine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of 4-Chloro-2-nitro-DL-phenylalanine from complex matrices and for its quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful solutions, each with distinct advantages depending on the analytical requirements.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like amino acids and their derivatives. For this compound, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase. The retention of the compound can be finely tuned by adjusting mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer, and the pH of the buffer. helixchrom.com

The chiral nature of DL-phenylalanine derivatives presents a significant analytical challenge. Chiral HPLC is essential for the separation of the D- and L-enantiomers of this compound. This can be achieved using either a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

A variety of detection modalities can be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: The presence of the nitro-substituted aromatic ring in this compound results in strong ultraviolet absorbance. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used for quantification, typically in the range of 254-280 nm.

Fluorescence Detection: While the native molecule may not be strongly fluorescent, derivatization with fluorescent tags can significantly enhance sensitivity and selectivity.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, enabling definitive identification based on the mass-to-charge ratio of the analyte. This is further elaborated in section 5.2.

Table 1: Illustrative HPLC Parameters for Amino Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (5 µm, 4.6 x 250 mm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Elution of the analyte |

| Flow Rate | 1.0 mL/min | Controls retention time and peak shape |

| Detection | UV at 270 nm | Quantification based on light absorbance |

| Injection Volume | 10 µL | Introduction of the sample |

| Column Temp. | 30 °C | Ensures reproducible retention times |

This table presents typical starting parameters for method development for a compound like this compound and may require optimization.

Gas Chromatography is a high-resolution separation technique, but it requires the analyte to be volatile and thermally stable. Amino acids like this compound are non-volatile and must be derivatized prior to GC analysis to increase their volatility. Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group.

Once derivatized, the compound can be analyzed using GC with various detectors:

Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity.

Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds and nitro compounds, making it particularly suitable for the selective detection of this compound due to the presence of both chlorine and a nitro group.

Nitrogen-Phosphorus Detector (NPD): An NPD offers selective detection of nitrogen-containing compounds, which would also provide high sensitivity for this analyte.

Mass Spectrometry (MS) Detector: GC-MS provides definitive identification and quantification, similar to LC-MS.

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and sensitive detection of this compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio, fragmenting it, and then analyzing the resulting product ions. This process provides detailed structural information. For this compound, the fragmentation pattern would be characteristic of its structure. Expected fragmentation pathways would involve the loss of the carboxyl group (CO2), the amino group (NH3), and fragmentation of the side chain and the substituted phenyl ring. This detailed fragmentation pattern serves as a highly specific fingerprint for the compound.

High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of this compound with a high degree of confidence, as very few elemental formulas will match the measured accurate mass. This capability is crucial for distinguishing the target compound from other molecules with the same nominal mass.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₉H₁₀ClN₂O₄ | 245.0329 |

| [M-H]⁻ | C₉H₈ClN₂O₄ | 243.0173 |

| [M+Na]⁺ | C₉H₉ClN₂O₄Na | 267.0148 |

These values are calculated based on the elemental composition and can be used to identify the compound in HRMS analysis.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the phenylalanine backbone. The chemical shifts and coupling patterns of the aromatic protons would confirm the 2,4-disubstitution pattern on the phenyl ring. chemicalbook.com ¹³C NMR would provide information on all the carbon atoms in the molecule. actachemicamalaysia.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, the N-O stretching of the nitro group, and the C-Cl stretching. researchgate.net While FTIR can be used to differentiate between racemic and enantiopure forms of some amino acids, this often requires specific sample preparation and data analysis techniques. thermofisher.com

UV-Visible Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The nitro-substituted aromatic ring in this compound is a strong chromophore, resulting in a characteristic UV absorption maximum. This property is often exploited for quantitative analysis in HPLC, as mentioned earlier.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of each atom. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to construct a complete picture of its molecular framework.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the chemical shifts, splitting patterns, and integration of the proton signals reveal the structure of the molecule. The protons of the aliphatic chain (the α-carbon and β-carbon) and the aromatic ring appear in distinct regions of the spectrum.

Based on data from structurally similar compounds, such as 4-chloro-D-phenylalanine, the aliphatic protons are expected to resonate in the upfield region of the spectrum. For instance, in a D₂O solvent, the β-protons (CH₂) of 4-chloro-D-phenylalanine appear as a multiplet around δ 2.86-2.97 ppm, and the α-proton (CH) resonates at approximately δ 3.91 ppm. researchgate.net The presence of the electron-withdrawing nitro group in this compound would likely shift these signals slightly downfield.

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons will exhibit distinct chemical shifts influenced by the electronic effects of the chloro and nitro substituents. The nitro group, being a strong electron-withdrawing group, will cause a significant downfield shift for the ortho and para protons relative to it. The chlorine atom also exerts an electron-withdrawing inductive effect but a weaker electron-donating mesomeric effect. This interplay of electronic factors results in a unique set of chemical shifts and coupling constants for the aromatic protons, allowing for their unambiguous assignment.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the carboxylic acid group is typically found in the most downfield region of the spectrum, often above δ 170 ppm. The α-carbon, attached to the amino group, and the β-carbon of the side chain will appear in the aliphatic region of the spectrum. For comparison, in related phenylalanine derivatives, these carbons are found in the range of δ 35-60 ppm.

The aromatic carbons will resonate in the region of approximately δ 110-150 ppm. The carbon atoms directly attached to the electron-withdrawing nitro and chloro groups will be significantly deshielded and appear at the lower end of this range. The precise chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and general NMR principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~175 |

| α-Carbon (CH) | ~4.0 | ~55 |

| β-Carbon (CH₂) | ~3.1-3.3 | ~38 |

| Aromatic C-H | ~7.5-8.2 | ~120-140 |

| Aromatic C-Cl | - | ~135 |

| Aromatic C-NO₂ | - | ~148 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The presence of the amino acid moiety will be evident from several characteristic peaks. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, which often overlaps with the N-H stretching vibrations of the amino group. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H bending vibration of the primary amine is expected in the range of 1580-1650 cm⁻¹.

The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Crucially, the nitro group (NO₂) has two very strong and characteristic stretching vibrations. The asymmetric stretch is typically observed in the 1500-1570 cm⁻¹ range, and the symmetric stretch appears in the 1300-1370 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Amine | N-H Stretch | 3300-3500 |

| Amine | N-H Bend | 1580-1650 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Nitro Group | Asymmetric NO₂ Stretch | 1500-1570 |

| Nitro Group | Symmetric NO₂ Stretch | 1300-1370 |

| Chloroalkane | C-Cl Stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring.

The phenylalanine chromophore itself exhibits absorption bands around 260 nm due to π → π* transitions of the benzene ring. photochemcad.com The presence of the nitro and chloro substituents on the ring significantly influences the position and intensity of these absorption maxima (λ_max). The nitro group, in particular, is a strong chromophore and auxochrome. It extends the conjugation of the π-system and introduces n → π* transitions.

For nitroaromatic compounds, the π → π* transitions are typically red-shifted (moved to longer wavelengths) and intensified compared to unsubstituted benzene. An additional, weaker absorption band corresponding to the n → π* transition of the nitro group is often observed at longer wavelengths, sometimes extending into the visible region, which can impart a pale yellow color to the compound. The chloro substituent has a lesser, but still noticeable, effect on the absorption spectrum.

Computational and Structural Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand, such as 4-Chloro-2-nitro-DL-phenylalanine, might interact with a protein's binding site at an atomic level.

The process involves two main steps: sampling the conformational space of the ligand within the target's active site and then ranking these conformations using a scoring function. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. For a molecule like this compound, molecular docking could be employed to screen it against various enzymes or receptors where phenylalanine or its analogs are known to bind. For instance, it could be docked into the active site of enzymes like phenylalanine hydroxylase or various amino acid transporters.

A hypothetical docking study of this compound into the active site of a generic amino acid transporter could reveal key interactions. The amino acid backbone would likely form hydrogen bonds with conserved residues in the binding pocket, while the substituted phenyl ring would explore specific sub-pockets. The chlorine atom at the 4-position and the nitro group at the 2-position would significantly influence these interactions. The nitro group, being strongly electron-withdrawing, could engage in specific electronic or polar interactions, while the chlorine atom could form halogen bonds or hydrophobic interactions.

Illustrative Docking Simulation Results:

The following table illustrates the kind of data that would be generated from a molecular docking simulation of this compound against a hypothetical protein target.

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A lower value suggests a stronger predicted binding interaction. |

| Interacting Residues | Arg124, Asp201, Phe345 | Key amino acid residues in the protein's active site predicted to interact with the ligand. |

| Hydrogen Bonds | 3 | Number of predicted hydrogen bonds between the ligand and the protein. |

| Hydrophobic Interactions | 4 | Number of predicted hydrophobic contacts. |

| Halogen Bonds | 1 | A potential interaction involving the chlorine atom. |

This data is illustrative and intended to represent typical output from a molecular docking simulation.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) studies explore the relationship between a molecule's chemical structure and its biological activity. acs.org By systematically modifying the structure of a compound and observing the corresponding changes in activity, researchers can identify the chemical groups responsible for its biological effects. acs.org For this compound, a SAR study would involve synthesizing and testing a series of analogs with variations in the substitution pattern on the phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating mathematical models that correlate the chemical structure with biological activity. nih.gov These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of new, untested compounds. nih.gov

For this compound, relevant descriptors would include:

Electronic Descriptors: Hammett constants for the chloro and nitro groups, partial atomic charges, and dipole moment, reflecting the electron-withdrawing nature of the substituents.

Steric Descriptors: Molar refractivity, van der Waals volume, and specific steric parameters (e.g., Taft steric parameters) to quantify the size and shape of the substituents.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the molecule's lipophilicity.

A QSAR model for a series of phenylalanine analogs could take the form of a linear equation, such as:

Biological Activity (log 1/C) = c1(logP) + c2(σ) + c3*(Es) + constant

Where 'C' is the concentration required for a specific biological effect, 'logP' is the hydrophobicity, 'σ' is the electronic parameter, and 'Es' is the steric parameter. Studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors have successfully used 3D-QSAR models to identify structural requirements for improved activity. scienceopen.com Similarly, QSAR studies on various peptide analogs have utilized amino acid descriptors to predict biological activity. researchgate.netnih.gov

Illustrative QSAR Descriptor Data for Phenylalanine Analogs:

| Compound | logP | Electronic (σ) | Steric (Es) | Predicted Activity (log 1/C) |

| Phenylalanine | 1.38 | 0.00 | 0.00 | 4.5 |

| 4-Chlorophenylalanine | 2.07 | 0.23 | -0.97 | 5.2 |

| 2-Nitrophenylalanine | 1.51 | 0.78 | -1.01 | 5.8 |

| This compound | 2.19 | 1.01 | -1.98 | 6.5 |

This data is illustrative. The predicted activity is based on a hypothetical QSAR model and serves to demonstrate the relationship between chemical descriptors and biological effect.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt in solution. acs.org This is particularly important for understanding how a molecule like this compound might adapt its conformation upon binding to a target or moving through different biological environments.

For this compound, an MD simulation would typically be performed with the molecule solvated in a box of water molecules, mimicking physiological conditions. The simulation would track the movements of all atoms over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Torsional Angle Distributions: The preferred rotations around the single bonds, particularly the chi (χ) angles of the side chain, which define the orientation of the substituted phenyl ring relative to the amino acid backbone.

Radius of Gyration: A measure of the molecule's compactness over time.

Root Mean Square Deviation (RMSD): An indicator of the structural stability and conformational changes throughout the simulation.

Solvent Interactions: The pattern of hydrogen bonding and other interactions with surrounding water molecules.

Studies on the self-assembly of aromatic amino acids like phenylalanine have used MD simulations to understand how they form larger aggregates. Such simulations for this compound could provide insight into its potential for self-association.

Illustrative Results from a Molecular Dynamics Simulation:

| Parameter | Observation | Implication |

| Side Chain Torsional Angle (χ1) | Predominantly occupies gauche(-) and trans conformations. | The bulky nitro group may restrict free rotation, favoring specific orientations. |

| Radius of Gyration (Rg) | Stable around a mean value with minor fluctuations. | The molecule maintains a relatively consistent overall shape in solution. |

| Water Radial Distribution Function | High probability of water molecules near the nitro and carboxyl groups. | These polar groups are key sites for interaction with the aqueous environment. |

This data is illustrative and represents typical findings from an MD simulation of a small molecule in water.

Predictive Modeling of Pharmacokinetic and Toxicological Properties

In silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities. These models use a molecule's structure to predict a wide range of properties.

For this compound, various ADMET properties could be predicted:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption would be estimated. The presence of both polar (amino and carboxyl) and nonpolar (chlorophenyl) groups would influence these properties.

Distribution: Predictions of blood-brain barrier penetration and plasma protein binding would be important. The specific transporters for amino acids could also play a significant role.

Metabolism: The nitro group is a key structural feature, as nitroaromatic compounds can be metabolized by nitroreductase enzymes, potentially leading to toxic metabolites. Predictive models would assess its susceptibility to such metabolic pathways.

Excretion: Predictions would focus on the likely routes of elimination from the body.

Toxicity: Computational toxicology models could predict potential for mutagenicity (e.g., Ames test prediction), carcinogenicity, and hepatotoxicity. Nitroaromatic compounds are a class of molecules often associated with toxicity concerns.

Illustrative In Silico ADMET Prediction for this compound:

| ADMET Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Penetration | Low | Unlikely to readily cross into the central nervous system. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low probability of interfering with a major drug-metabolizing enzyme. |

| Ames Mutagenicity | Probable positive | The nitroaromatic moiety is a structural alert for potential mutagenicity. |

| Hepatotoxicity | Possible | Some nitroaromatic compounds are associated with liver toxicity. |

This data is illustrative and based on general predictions for a molecule with these structural features. Experimental validation is required.

Toxicological Assessments and Safety Profiles

In Vitro Cytotoxicity and Genotoxicity Investigations

In vitro studies are crucial for assessing a compound's potential to cause cellular damage and genetic mutations. The toxicological profile of 4-Chloro-2-nitro-DL-phenylalanine can be inferred from studies on analogous nitroaromatic and chlorinated substances.

The presence of both a chloro- and a nitro- group on the aromatic ring suggests a potential for significant cytotoxicity. Studies on related chlorinated nitroaromatic compounds (CNAs) have demonstrated their capacity to induce cellular damage. researchgate.net For instance, related compounds are known to cause a loss of cellular viability, evidenced by membrane damage and the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH).

The mechanism of cytotoxicity for such compounds can be multifaceted. The nitroaromatic structure is a key determinant of toxicity, often linked to the induction of oxidative stress. nih.gov The cytotoxic properties could be explained by their ability to act as specific lytic agents, potentially targeting organelles like lysosomes and mitochondria, leading to the release of internal enzymes and triggering cell death pathways.

Table 1: Summary of In Vitro Cytotoxicity Findings for Structurally Related Compounds

| Compound Class | Cell Type | Observed Effects | Potential Mechanism |

| Chlorinated Nitroaromatics | Various | Decreased cell viability, membrane leakage (LDH release). | Organelle damage, oxidative stress. |

| Aminophenol Metabolites | Rat Renal Cells | Dose-dependent cytotoxicity. | Free radical formation, oxidative stress. nih.gov |

Evaluation of Mutagenic and Clastogenic Potential

The nitroaromatic functional group is a well-known structural alert for genotoxicity and mutagenicity. nih.gov Many nitroaromatic compounds have been shown to be mutagenic in bacterial reverse mutation assays (Ames test) and can induce DNA damage in mammalian cells. nih.govnih.gov This genotoxic potential is often dependent on the metabolic activation of the nitro group. nih.gov

For example, compounds like 4-nitro-o-phenylenediamine (B140028) are direct-acting mutagens whose potency can be enhanced through metabolic activation. nih.gov The mechanism typically involves the reduction of the nitro group to reactive intermediates that can form adducts with DNA, leading to mutations. While some amino acids are generally recognized as safe (GRAS), the introduction of a chloro-nitro-aromatic moiety fundamentally changes this profile, raising significant concerns for genotoxicity. nih.gov The genotoxic effects of nitro-compounds can be influenced by other substituents on the molecule; for instance, fluorinated nitroimidazoles have shown higher genotoxicity. nih.gov

In Vivo Safety Evaluation and Organ-Specific Toxicity

In vivo studies in animal models are essential for understanding the systemic effects and identifying target organs for toxicity.

Furthermore, 4-Chloro-DL-phenylalanine is a known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. sigmaaldrich.com This pharmacological activity leads to the depletion of serotonin and is used to create animal models of insomnia. sigmaaldrich.com Any systemic toxicity assessment of this compound would need to consider these profound neurochemical effects inherited from its parent structure, in addition to the toxicity conferred by the nitro group.

The liver and kidneys are primary sites for the metabolism and excretion of xenobiotics and are often major targets for toxicity. nih.gov

Hepatotoxicity Many drugs containing a nitroaromatic group are associated with liver injury. nih.gov The mechanism often involves the bioactivation of the compound by liver enzymes. This process can lead to oxidant stress and damage to hepatocytes. nih.gov Chlorinated nitroaromatic compounds, as a class, are recognized for their potential to cause hepatotoxicity. researchgate.net Therefore, it is highly probable that this compound would exhibit some degree of liver toxicity, mediated by the metabolic activation of its nitro group within the liver.

Nephrotoxicity The kidneys are also a likely target for toxicity. Some natural nitroaromatic compounds, such as aristolochic acids, are known to cause severe kidney damage. nih.gov Studies on the metabolites of related industrial chemicals, such as chlorinated anilines, provide further insight. The metabolites, specifically aminochlorophenols, are known nephrotoxicants. nih.gov Research on 4-amino-2-chlorophenol, a potential metabolite analog, showed it induces marked proximal tubular damage in rats. nih.gov The position of the chlorine atom on the aromatic ring significantly influences the nephrotoxic potential. nih.gov

Table 2: Summary of Potential Organ-Specific Toxicity

| Organ | Potential Effect | Basis of Inference (Related Compounds) |

| Liver | Hepatotoxicity, cellular damage. | Known hepatotoxicity of nitroaromatic drugs (e.g., nimesulide, nilutamide). nih.gov |

| Kidney | Nephrotoxicity, proximal tubular damage. | Known nephrotoxicity of aristolochic acids and aminochlorophenol metabolites. nih.govnih.gov |

| Nervous System | Serotonin depletion. | Pharmacological action of the 4-Chloro-DL-phenylalanine backbone. sigmaaldrich.com |

Mechanisms of Toxicity and Reactive Metabolite Formation

The toxicity of this compound is likely driven by its metabolic activation, a common feature of nitroaromatic compounds. nih.govscielo.br These compounds are often considered pro-toxicants, requiring enzymatic conversion to exert their full toxic effect.

The central mechanism is the bioreduction of the nitro group (NO₂). This process, often carried out by enzymes such as cytochrome P450 and various nitroreductases, occurs in a multi-step pathway. nih.govscielo.br The 6-electron transfer process produces a series of highly reactive intermediates, including the nitroanion radical, a nitroso (NO) intermediate, and ultimately an N-hydroxy (-NHOH) derivative. nih.gov

These reactive metabolites are the primary drivers of toxicity. They can:

Induce Oxidative Stress: The reactive species can participate in redox cycling, generating reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. nih.gov

Form Covalent Adducts: As electrophiles, these intermediates can form covalent bonds with nucleophilic residues on critical cellular macromolecules like proteins and nucleic acids. nih.gov This binding can inactivate enzymes, disrupt cellular function, and cause DNA damage, leading to cytotoxicity, organ damage, and mutagenicity.

Emerging Research Directions and Potential Applications

Development of Novel Biochemical Probes and Research Tools

The structural characteristics of 4-Chloro-2-nitro-DL-phenylalanine make it a promising candidate for the development of sophisticated biochemical probes. Non-canonical amino acids are increasingly being used as tools to study protein structure and function in living cells. acs.orgacs.org The introduction of unique functional groups, such as the nitro group in this compound, can serve as a spectroscopic or fluorescent marker.

For instance, nitroaromatic amino acids have been explored as inhibitors of enzymes like neuronal nitric oxide synthase, indicating their potential to probe active sites and protein-ligand interactions. acs.orgacs.org The nitro group's electron-withdrawing nature can influence the local chemical environment, potentially serving as a sensitive reporter for changes in protein conformation or binding events. nih.gov Furthermore, halogenated amino acids are utilized to modify the physicochemical properties of peptides and proteins, which can be a valuable tool for studying their biological roles. nih.govcnr.it Phenylalanine itself can self-assemble into nanostructures, and the introduction of substituents could modulate these properties for the development of novel biomaterials or sensing platforms. nih.gov

Future research may focus on the following areas:

Fluorescent Probes: Investigating the intrinsic fluorescent properties of this compound or its derivatives to monitor protein dynamics and interactions in real-time.

Infrared Probes: Utilizing the vibrational frequencies of the nitro and chloro groups as sensitive reporters of the local environment within a protein.

Photo-crosslinking Agents: Exploring the potential to photochemically activate the nitro group to form covalent bonds with interacting biomolecules, thereby capturing transient interactions.

| Research Tool | Potential Application of this compound |

| Biochemical Probes | Studying protein structure, function, and interactions. |

| Fluorescent Probes | Monitoring dynamic changes in biological systems. |

| Infrared Probes | Reporting on local protein environments. |

| Photo-crosslinking | Identifying and mapping protein-protein interactions. |

Exploration of Therapeutic Modalities Based on Established Mechanisms

The combination of a chloro and a nitro group on a phenylalanine scaffold suggests several potential therapeutic applications, drawing from the known bioactivities of similar compounds. Nitroaromatic compounds have a long history in medicine, with applications ranging from antimicrobial to anticancer agents. nih.govepa.gov A particularly promising area is their use as hypoxia-activated prodrugs. nih.govmdpi.com The low-oxygen environment characteristic of solid tumors can facilitate the reduction of the nitro group, leading to the generation of cytotoxic species that selectively kill cancer cells. nih.gov

Furthermore, halogenated phenylalanine derivatives have been investigated for their therapeutic potential. For example, p-Chloro-DL-phenylalanine (fenclonine) is known to be an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. selleckchem.commedchemexpress.comselleckchem.comfishersci.comselleckchem.com This activity has been explored for its potential in treating conditions related to serotonin dysregulation. chemimpex.comchemimpex.comsigmaaldrich.com While the 2-nitro substitution in this compound would likely alter its target specificity compared to fenclonine, it highlights the potential for this class of compounds to modulate key enzymatic pathways.

Potential therapeutic avenues for exploration include:

Hypoxia-Activated Anticancer Agents: Designing prodrugs that are selectively activated in the hypoxic microenvironment of tumors.

Enzyme Inhibitors: Screening for inhibitory activity against a range of enzymes involved in disease pathogenesis, such as kinases, proteases, or metabolic enzymes.

Antimicrobial Agents: Leveraging the known antimicrobial properties of nitroaromatic compounds to develop new antibiotics against resistant pathogens. nih.gov

| Therapeutic Modality | Potential Mechanism of this compound |

| Anticancer Therapy | Selective activation in hypoxic tumor environments. |

| Enzyme Inhibition | Modulation of key pathways in disease. |

| Antimicrobial Agents | Disruption of microbial cellular processes. |

Advancements in Delivery Systems for Targeted Biological Activity

The therapeutic efficacy of a compound is often dependent on its ability to reach its target site in the body at a sufficient concentration. For a molecule like this compound, which has potential as a targeted therapeutic, the development of advanced delivery systems is crucial. The amino acid structure itself can be exploited for targeted delivery, as cancer cells often have an increased demand for amino acids and upregulate specific amino acid transporters like the L-type amino acid transporter 1 (LAT1). nih.gov

Recent advancements in nanotechnology offer promising strategies for the delivery of amino acid-based drugs. nih.gov Encapsulating the compound in nanoparticles can improve its solubility, stability, and pharmacokinetic profile, while also allowing for surface modification with targeting ligands to enhance accumulation in diseased tissues. mdpi.com Peptide-based drug delivery systems, which can self-assemble into various nanostructures, also represent a viable approach for delivering amino acid derivatives. mdpi.com

Future research in this area could involve:

LAT1-Targeted Delivery: Designing derivatives or formulations that are specifically recognized and transported by LAT1 to target cancer cells.

Nanoparticle Encapsulation: Developing lipid or polymeric nanoparticles to improve the delivery and therapeutic index of the compound.

Prodrug Strategies: Synthesizing prodrugs that are cleaved by specific enzymes at the target site to release the active compound. nih.gov

| Delivery System | Potential Advantage for this compound |

| Amino Acid Transporter Targeting | Enhanced uptake by cancer cells. |

| Nanoparticle Formulation | Improved solubility, stability, and targeted delivery. |

| Prodrug Approach | Site-specific activation and reduced systemic toxicity. |

Contribution to the Understanding of Disease Pathogenesis and Pharmacological Interventions

Substituted amino acids are invaluable tools for dissecting the molecular mechanisms of disease and for developing novel pharmacological interventions. By acting as inhibitors or modulators of specific biological pathways, they can help to elucidate the role of these pathways in health and disease. For example, the use of p-chloro-DL-phenylalanine to deplete serotonin has been instrumental in understanding the role of this neurotransmitter in a wide range of physiological and pathological processes. selleckchem.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com

Similarly, this compound could potentially be used to probe the function of various enzymes and receptors. Its unique structure may lead to interactions with biological targets that are distinct from other phenylalanine analogs, thereby uncovering new aspects of their function. The study of how this compound is metabolized and how it affects cellular processes could provide insights into the pathogenesis of diseases where these pathways are dysregulated.

Potential contributions to disease understanding include:

Probing Enzyme Function: Using the compound as a selective inhibitor to study the role of specific enzymes in disease models.

Investigating Transport Mechanisms: Studying its uptake and transport to understand the role of amino acid transporters in disease.

Modulating Signaling Pathways: Exploring its effects on intracellular signaling cascades to identify new therapeutic targets.

The exploration of these emerging research directions holds the promise of unlocking the full potential of this compound as a valuable molecule in the fields of chemical biology and medicine.

Q & A

Q. What conceptual frameworks guide the design of this compound derivatives for targeted drug delivery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.